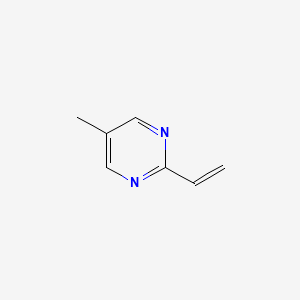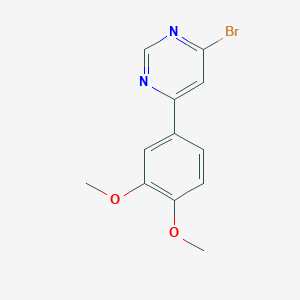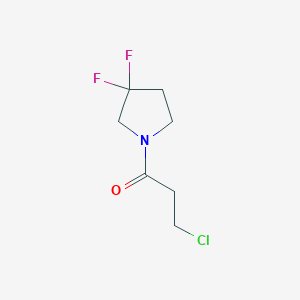
5-Methyl-2-vinylpyrimidine
Overview
Description
“5-Methyl-2-vinylpyrimidine” is a chemical compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-vinylpyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a vinyl group (ethenyl) and a methyl group attached to the pyrimidine ring .
Chemical Reactions Analysis
Pyrimidines, including “5-Methyl-2-vinylpyrimidine”, can undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polysubstituted 5-Aminopyrimidine-2(1H)-thiones A study highlighted an efficient method for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea. This reaction is notable for its simplicity, efficiency, and the lack of need for additional additives, showcasing a potential application in chemical synthesis and material science (Shao et al., 2012).
Water-mediated Synthesis of Disubstituted 5-Aminopyrimidines Another significant research finding was the development of an efficient and eco-friendly method for synthesizing disubstituted 5-aminopyrimidines from vinyl azides using water as a solvent under microwave irradiation. This method offers high conversion rates, shorter reaction times, and cleaner reaction profiles, emphasizing the role of green chemistry in modern synthesis processes (Dehbi et al., 2018).
Material Science and Engineering Applications
Microporous Poly(vinylidene Fluoride) Hollow Fiber Membranes In material science, a study utilized a green solvent, Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, for preparing poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This process utilized thermally induced phase separation and non-solvent induced phase separation techniques, demonstrating the application of chemical compounds in creating advanced materials with high water permeability and specific morphological characteristics (Hassankiadeh et al., 2015).
Environmental Applications
Selective Removal of Cr(VI) Anions A study focused on preparing ion-imprinted polymers using 4-Vinyl pyridine for the selective removal of Cr(VI) anions from aqueous media. This research presents an environmental application of vinyl pyridine derivatives in treating water contamination, showcasing the potential of such compounds in environmental chemistry and engineering (Bayramoglu & Arica, 2011).
Future Directions
Research on pyrimidines, including “5-Methyl-2-vinylpyrimidine”, is ongoing due to their numerous potential applications. For instance, multi-modal systems based on the association of a triphenyl-amine core with vinylpyrimidine units that exhibit nice acido and electrochromic properties are being developed . These systems can present up to three different forms allowing to modulate their absorption and luminescence properties over three discrete levels .
properties
IUPAC Name |
2-ethenyl-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-8-4-6(2)5-9-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJOQHGHIHJIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-vinylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475545.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)



![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
amine](/img/structure/B1475562.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
